molecular formula C20H22N4O B2454640 N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide CAS No. 847388-33-4

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide

Cat. No. B2454640
CAS RN: 847388-33-4
M. Wt: 334.423
InChI Key: KYABBTGNFKPSOX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds with structural elements similar to N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide have been synthesized and evaluated for various biological activities. For instance, pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-inflammatory properties, demonstrating the importance of the pyrimidine core in developing potential therapeutic agents (Rahmouni et al., 2016). Additionally, modifications in the imidazo[1,2-a]pyrimidine structure have been explored to reduce metabolism mediated by aldehyde oxidase, highlighting the challenges and strategies in optimizing pharmacokinetic properties for better drug development (Linton et al., 2011).

Molecular Biology and Gene Regulation

Pyrrole-imidazole polyamides, which share structural similarities with the target compound, have been extensively studied for their ability to recognize specific DNA sequences and regulate gene expression. These small molecules have demonstrated potential in controlling the expression of specific genes, offering insights into therapeutic interventions for diseases like cancer. Notably, the synthesis and biological evaluation of polyamides containing pyrrole and imidazole amino acids show high affinity and specificity for DNA, comparable to naturally occurring DNA-binding proteins (Wurtz et al., 2001). Furthermore, the application of fluorescence-conjugated pyrrole/imidazole polyamides in characterizing protein-DNA complex formation represents a significant advancement in molecular diagnostics and research tools (Han et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives have been shown to possess a broad range of biological activity .

properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-18(23-20-21-11-6-12-24(14)20)16-9-5-10-17(13-16)22-19(25)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYABBTGNFKPSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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